ethyl 5-fluoro-3-{[N-(1,3-thiazol-2-yl)glycyl]amino}-1H-indole-2-carboxylate
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Overview
Description
ETHYL 5-FLUORO-3-{2-[(1,3-THIAZOL-2-YL)AMINO]ACETAMIDO}-1H-INDOLE-2-CARBOXYLATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of ETHYL 5-FLUORO-3-{2-[(1,3-THIAZOL-2-YL)AMINO]ACETAMIDO}-1H-INDOLE-2-CARBOXYLATE involves multiple stepsCommon reagents used in these reactions include ethyl bromoacetate, 5-fluoroindole, and 2-aminothiazole . The reaction conditions typically involve heating under reflux with appropriate solvents and catalysts to facilitate the formation of the desired product.
Chemical Reactions Analysis
ETHYL 5-FLUORO-3-{2-[(1,3-THIAZOL-2-YL)AMINO]ACETAMIDO}-1H-INDOLE-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
ETHYL 5-FLUORO-3-{2-[(1,3-THIAZOL-2-YL)AMINO]ACETAMIDO}-1H-INDOLE-2-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antiviral and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL 5-FLUORO-3-{2-[(1,3-THIAZOL-2-YL)AMINO]ACETAMIDO}-1H-INDOLE-2-CARBOXYLATE involves its interaction with specific molecular targets. The indole core can bind to various receptors, while the thiazole moiety enhances its binding affinity. The fluorine atom increases the compound’s stability and bioavailability. These interactions lead to the modulation of biological pathways, resulting in its observed biological activities .
Comparison with Similar Compounds
ETHYL 5-FLUORO-3-{2-[(1,3-THIAZOL-2-YL)AMINO]ACETAMIDO}-1H-INDOLE-2-CARBOXYLATE can be compared with other indole derivatives such as:
5-Fluoroindole-2-carboxylate: Similar structure but lacks the thiazole moiety.
2-Aminothiazole derivatives: Contains the thiazole ring but lacks the indole core.
Indole-3-acetic acid: A simpler indole derivative with different biological activities.
This compound’s unique combination of the indole core, thiazole moiety, and fluorine atom makes it distinct and valuable for various research applications.
Properties
Molecular Formula |
C16H15FN4O3S |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
ethyl 5-fluoro-3-[[2-(1,3-thiazol-2-ylamino)acetyl]amino]-1H-indole-2-carboxylate |
InChI |
InChI=1S/C16H15FN4O3S/c1-2-24-15(23)14-13(10-7-9(17)3-4-11(10)20-14)21-12(22)8-19-16-18-5-6-25-16/h3-7,20H,2,8H2,1H3,(H,18,19)(H,21,22) |
InChI Key |
WEASAJFDJPVZHI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)F)NC(=O)CNC3=NC=CS3 |
Origin of Product |
United States |
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